An In-depth Technical Guide on Diethyl hex-2-enedioate: Structure, Properties, and Synthesis
An In-depth Technical Guide on Diethyl hex-2-enedioate: Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hex-2-enedioate is an unsaturated aliphatic ester. Its structure, featuring a carbon-carbon double bond within a six-carbon backbone and two ethyl ester functional groups, suggests potential for various chemical transformations and biological activities. This guide provides a summary of its predicted chemical structure and properties, primarily by analogy to its dimethyl counterpart, and outlines a plausible synthetic approach. Due to the limited available data, this document also highlights areas for future research and characterization.
Chemical Structure and Nomenclature
The chemical structure of diethyl hex-2-enedioate consists of a hex-2-enedioic acid backbone with ethyl esters at both carboxylic acid positions. The presence of the double bond at the C2 position allows for the existence of (E) and (Z) stereoisomers. The (E)-isomer is generally the more stable and commonly synthesized form.
Chemical Structure of (E)-Diethyl hex-2-enedioate:
Caption: 2D Chemical Structure of (E)-Diethyl hex-2-enedioate.
Physicochemical Properties
Quantitative experimental data for diethyl hex-2-enedioate is scarce. The following table summarizes the computed properties for the closely related (E)-dimethyl hex-2-enedioate, which can serve as an estimate.[1] It is expected that diethyl hex-2-enedioate would have a higher molecular weight, boiling point, and logP value due to the larger ethyl groups.
| Property | (E)-Dimethyl hex-2-enedioate (Computed) | Diethyl hex-2-enedioate (Predicted) |
| Molecular Formula | C₈H₁₂O₄[1] | C₁₀H₁₆O₄ |
| Molecular Weight | 172.18 g/mol [1] | 200.23 g/mol |
| XLogP3 | 0.7[1] | ~1.7 |
| Hydrogen Bond Donor Count | 0[1] | 0 |
| Hydrogen Bond Acceptor Count | 4[1] | 4 |
| Rotatable Bond Count | 5[1] | 7 |
| Exact Mass | 172.0736 g/mol [1] | 200.1049 g/mol |
| Monoisotopic Mass | 172.0736 g/mol [1] | 200.1049 g/mol |
| Topological Polar Surface Area | 52.6 Ų[1] | 52.6 Ų |
| Heavy Atom Count | 12[1] | 14 |
| Complexity | 183[1] | ~200-220 |
Experimental Protocols: A Proposed Synthetic Route
A standard and reliable method for the synthesis of diethyl hex-2-enedioate would be the Fischer esterification of hex-2-enedioic acid with ethanol in the presence of a strong acid catalyst.
Reaction:
Hex-2-enedioic acid + 2 Ethanol ⇌ Diethyl hex-2-enedioate + 2 H₂O
Detailed Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hex-2-enedioic acid (1 equivalent).
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Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
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Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%) or p-toluenesulfonic acid.
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Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Proposed workflow for the synthesis of diethyl hex-2-enedioate.
Spectral Information
While no experimental spectra for diethyl hex-2-enedioate are available, spectral data for (E)-dimethyl hex-2-enedioate can provide an indication of the expected signals.[1]
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¹H NMR: For the diethyl ester, one would expect to see signals corresponding to the ethyl groups (a triplet and a quartet) in addition to the signals for the vinyl and aliphatic protons of the hexenedioate backbone.
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl groups and the backbone.
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Mass Spectrometry (GC-MS): The mass spectrum of (E)-dimethyl hex-2-enedioate shows characteristic fragmentation patterns.[1] A similar fragmentation would be expected for the diethyl ester, with the molecular ion peak shifted to a higher m/z value.
Potential Applications and Future Research
Given its chemical structure, diethyl hex-2-enedioate could be explored as:
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A monomer for polymerization reactions.
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A plasticizer, similar to other adipate esters.
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A precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Further research is required to synthesize and characterize diethyl hex-2-enedioate to determine its actual physical and chemical properties, spectral data, and potential biological activity. There is currently no information available to suggest its involvement in any specific signaling pathways.
